Cas no 68426-08-4 (p-(2,2-dimethoxyethoxy)anisole)

p-(2,2-dimethoxyethoxy)anisole structure
68426-08-4 structure
Product name:p-(2,2-dimethoxyethoxy)anisole
CAS No:68426-08-4
MF:C11H16O4
MW:212.242343902588
CID:970560
PubChem ID:110244

p-(2,2-dimethoxyethoxy)anisole Chemical and Physical Properties

Names and Identifiers

    • p-(2,2-dimethoxyethoxy)anisole
    • 1-(2,2-dimethoxyethoxy)-4-methoxybenzene
    • Benzene, 1-(2,2-dimethoxyethoxy)-4-methoxy-
    • p-Methoxyphenoxyacetaldehyde dimethylacetal
    • DTXSID1071535
    • 4-methoxy-(2,2-dimethoxy)ethoxybenzene
    • IXFSBZBRNIRRLO-UHFFFAOYSA-N
    • NS00036597
    • p-methoxy phenoxy acetaldehyde dimethyl acetal
    • 68426-08-4
    • SCHEMBL7931690
    • EINECS 270-388-6
    • TPM24DL6HV
    • AKOS015567657
    • Inchi: InChI=1S/C11H16O4/c1-12-9-4-6-10(7-5-9)15-8-11(13-2)14-3/h4-7,11H,8H2,1-3H3
    • InChI Key: IXFSBZBRNIRRLO-UHFFFAOYSA-N
    • SMILES: COC1=CC=C(C=C1)OCC(OC)OC

Computed Properties

  • Exact Mass: 212.10488
  • Monoisotopic Mass: 212.10485899g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 36.9Ų

Experimental Properties

  • PSA: 36.92

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